molecular formula C21H22N4O4S B2984847 3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one CAS No. 1396873-22-5

3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one

Cat. No.: B2984847
CAS No.: 1396873-22-5
M. Wt: 426.49
InChI Key: YCUGZKNDANNCAE-UHFFFAOYSA-N
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Description

3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A significant aspect of the research on compounds with phenylsulfonyl and pyrazolopyrimidine or pyrazolopyridine rings involves their antimicrobial properties. Studies have synthesized novel series of such compounds and evaluated their efficacy against a range of bacterial and fungal pathogens. For example, compounds with these moieties have been shown to exhibit antimicrobial activities that, in some cases, exceed those of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019; Ammar et al., 2004). These findings suggest the potential for developing new antimicrobial agents based on this chemical framework.

Antitumor Activity

Another area of interest is the antitumor activity of derivatives incorporating the phenylsulfonyl-pyrazolopyridine scaffold. Research has demonstrated that certain derivatives exhibit potent cytotoxicity against various tumor cell lines in vitro and have shown promising antitumor activity in vivo without causing undesirable effects in animal models (Naito et al., 2005). This suggests their potential use in cancer research and therapy.

Drug Delivery Systems

The structural features of compounds like 3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one have been explored for their utility in drug delivery systems. For instance, encapsulating lipophilic derivatives within water-soluble cages has been studied for delivering bioactive molecules to target sites, indicating a novel approach to enhancing the solubility and therapeutic efficiency of drug molecules (Mattsson et al., 2010).

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c26-20(9-15-30(28,29)17-6-2-1-3-7-17)23-11-13-24(14-12-23)21(27)18-16-22-25-10-5-4-8-19(18)25/h1-8,10,16H,9,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUGZKNDANNCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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